![molecular formula C19H14BrN3O3 B2568773 6-溴-3-{3-[4-(二甲氨基)苯基]-1,2,4-恶二唑-5-基}-2H-色酮-2-酮 CAS No. 931693-82-2](/img/structure/B2568773.png)

6-溴-3-{3-[4-(二甲氨基)苯基]-1,2,4-恶二唑-5-基}-2H-色酮-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

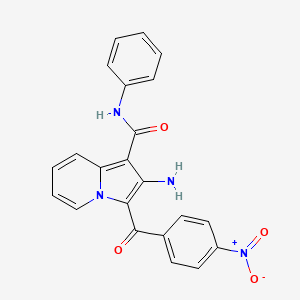

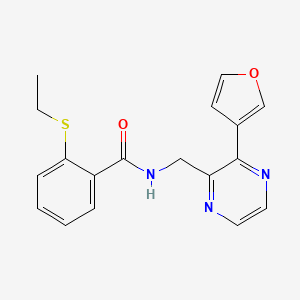

The compound “6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This moiety is often found in various drugs due to its bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one and 1,2,4-oxadiazol rings, along with the bromine atom and the dimethylamino group . These groups could potentially influence the compound’s reactivity and properties.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the dimethylamino group, which could act as a nucleophile or base . The 1,2,4-oxadiazole ring might also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

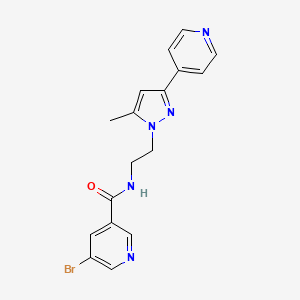

科学研究应用

- Applications include cellular imaging, tracking protein localization, and studying intracellular processes .

- Researchers explore its mechanism of action and evaluate its efficacy against various cancer types .

Fluorescent Probes and Imaging Agents

Anticancer and Antiproliferative Activity

Anti-Inflammatory Properties

Antioxidant Activity

Molecular Sensors and Chemosensors

安全和危害

未来方向

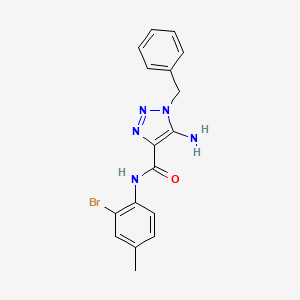

作用机制

Target of Action

A similar compound, 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1h)-one, is known to inhibit the enzyme glutaminase (ec 3512) . This enzyme is responsible for the conversion of glutamine to glutamate .

Mode of Action

If it acts similarly to the related compound mentioned above, it may interfere with the activity of glutaminase, thus inhibiting the generation of glutamate from glutamine .

Biochemical Pathways

If it acts as a glutaminase inhibitor like the related compound, it could potentially affect the glutamate-glutamine cycle and other related metabolic pathways .

Result of Action

If it acts as a glutaminase inhibitor, it could potentially lead to a decrease in the levels of glutamate, which could have various downstream effects depending on the specific cellular context .

属性

IUPAC Name |

6-bromo-3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O3/c1-23(2)14-6-3-11(4-7-14)17-21-18(26-22-17)15-10-12-9-13(20)5-8-16(12)25-19(15)24/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBSSIMRPWAIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)